N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F2N3O3S2/c17-8-5-10(18)14-12(6-8)26-16(19-14)20-15(22)13-4-7-3-9(21(23)24)1-2-11(7)25-13/h1-6H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUAGZNINAHKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring and a nitro group, which are often associated with significant biological activity. Its molecular formula is with a molecular weight of 394.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of several enzymes, including cytochrome P450 and proteases, which play critical roles in drug metabolism and cellular signaling pathways.
- Antimicrobial Activity : Studies have shown that this compound exhibits potent antimicrobial properties against a range of bacterial species. For instance, it has demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa at concentrations as low as 256 μg/mL .
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 μg/mL |
| Pseudomonas aeruginosa | 512 μg/mL |
| Candida albicans | 820 μg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Case Studies
Several studies have evaluated the biological activity of related compounds containing the benzothiazole moiety. For example:
- Study on Benzimidazole Derivatives : A study reported that benzimidazole derivatives exhibited moderate antimicrobial activity, with some compounds showing enhanced efficacy when combined with standard antibiotics like ciprofloxacin. This suggests that structural modifications similar to those in this compound could yield synergistic effects in antimicrobial therapy .
- Anticancer Activity : Research has indicated that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s benzothiophene-carboxamide scaffold differentiates it from analogs with furan, thiophene, or thiadiazole cores. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s difluoro substituents (vs.
Comparison with Analogs :
Physicochemical and Pharmacological Properties
Physicochemical Profile
- LogP : Predicted to be higher than CBK277757 (dichloro, nitrofuran) due to the benzothiophene core’s hydrophobicity.
- Solubility : Fluorine substituents may improve aqueous solubility compared to chlorinated analogs (e.g., CBK277776) .
Pharmacological Activity
While direct activity data for the target compound is unavailable, structural analogs in exhibit ubiquitin-proteasome inhibition via NQO1 activation. Key trends:
- Nitro Groups: Critical for redox cycling and generating cytotoxic quinones, a mechanism shared with nitrofuran/thiophene analogs .
- Fluorine vs. Chlorine : Difluoro substitution (target) may enhance target selectivity over dichloro analogs, as seen in kinase inhibitors where fluorine reduces off-target effects .
Q & A
Q. What are the key synthetic routes for synthesizing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide?
The compound is synthesized via coupling reactions between a benzothiazol-2-amine derivative and a nitro-substituted carboxamide. For example:
- Step 1 : React 4,6-difluoro-1,3-benzothiazol-2-amine (CAS 119256-40-5) with a nitro-substituted benzothiophene-2-carbonyl chloride in pyridine .
- Step 2 : Purify via chromatography and recrystallize from methanol to obtain high-purity crystals .
- Alternative method : Use coupling agents like HATU with 5-nitrothiophene-2-carboxylic acid and substituted thiazol-2-amine intermediates in dichloromethane .
Table 1 : Representative Reaction Conditions
Q. How is the compound characterized structurally?
Structural characterization involves:
- NMR spectroscopy : and NMR confirm substituent positions and amide bond formation .
- X-ray crystallography : Reveals intermolecular interactions (e.g., N–H···N hydrogen bonds, C–H···F/O packing) critical for crystal stability .
- Elemental analysis : Validates molecular formula (e.g., CHFNOS) .
Advanced Research Questions
Q. How do intermolecular interactions influence crystal packing and stability?
The crystal lattice is stabilized by:
- Classical hydrogen bonds : N–H···N dimers form centrosymmetric motifs .
- Non-classical interactions : C–H···F/O contacts enhance packing efficiency .
- π-π stacking : Aromatic benzothiazole and benzothiophene rings contribute to layered arrangements .
Table 2 : Key Hydrogen Bond Parameters (from X-ray data)
| Interaction | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|
| N1–H1···N2 | 2.12 | 165 | -x+2, -y+1, -z+1 |
| C4–H4···F2 | 2.34 | 148 | x+1, y, z |
Q. What analytical methods validate purity and structural integrity?
Advanced quality control includes:
Q. What is the proposed mechanism of action for nitro-containing benzothiazole carboxamides?
Nitro groups and amide anions inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The nitro moiety undergoes redox cycling, generating reactive intermediates that disrupt microbial electron transport chains .
Q. How can crystallization conditions be optimized for this compound?
- Solvent selection : Use ethyl acetate/methanol (1:1) for slow evaporation .
- Temperature control : Room temperature (25°C) minimizes defects .
- Supersaturation : Gradual solvent evaporation ensures centrosymmetric dimer formation .
Figure 1 : Crystal growth parameters (from )
| Parameter | 2-BTBA | 2-BTFBA |
|---|---|---|
| Solvent system | Ethyl acetate/methanol | Ethyl acetate/methanol |
| Crystal color | Pale yellow | Yellow |
| Transparency | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
